Pyrazine

Vue d'ensemble

Description

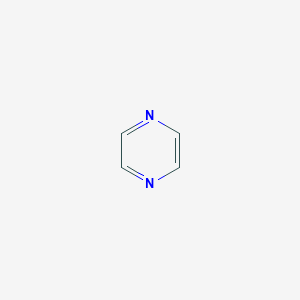

Pyrazine (1,4-diazabenzene) is a six-membered heterocyclic aromatic compound containing two nitrogen atoms at positions 1 and 2. It is naturally abundant in roasted foods (e.g., coffee, cocoa, peanuts), tobacco, and thermally processed products due to its formation via the Maillard reaction . Synthetically, this compound derivatives have been studied since the 19th century and are pivotal in pharmaceuticals, agrochemicals, and materials science . Key applications include antiviral agents (e.g., T-705/T-1105), flavor enhancers, and coordination chemistry ligands .

Méthodes De Préparation

Historical Development of Pyrazine Synthesis

The synthesis of this compound dates back to the late 19th century, with early methods relying on the dehydrogenation of piperazine or condensation reactions involving ethylenediamine. One foundational approach involved heating piperazine with oxidizing agents such as manganese dioxide () in basic methanol, which facilitated aromatization to yield this compound . However, these methods suffered from low yields (30–50%) and harsh reaction conditions, necessitating the development of more efficient protocols.

By the mid-20th century, catalytic dehydrocyclization emerged as a transformative strategy. For instance, Ohtsuka et al. (1979) demonstrated the cyclization of 2,3-bis(arylideneamino)-3-cyanoarylamides in dimethyl sulfoxide (DMSO) to produce 1,2-dihydrothis compound intermediates, which were subsequently oxidized to this compound . This method highlighted the role of hydrogen bonding in stabilizing intermediates, achieving yields of up to 65%.

Catalytic Dehydrocyclization Methods

Copper-Chromite Catalyzed Synthesis

A landmark advancement occurred in 1990 with Lee et al.’s patent (U.S. Patent No. 4,966,970), which utilized copper-chromite catalysts for the dehydrocyclization of ethylenediamine and glycols . At temperatures of , this method achieved conversions exceeding 97% and yields over 90%. The mechanism involved two key steps:

-

Cyclization : Two ethylenediamine molecules condensed to form piperazine.

-

Dehydrogenation : Piperazine underwent catalytic dehydrogenation to yield this compound.

The copper-chromite system’s efficiency stemmed from its dual ability to facilitate both cyclization and dehydrogenation, making it industrially viable .

CuO-ZnO-SiO₂ Catalyst Systems

Park et al. (2003) optimized this approach by introducing CuO-ZnO-SiO₂ catalysts (3:6:1 ratio) for the reaction of propylene glycol and ethylenediamine . At , the catalyst exhibited exceptional performance, achieving 84% yield of 2-methylthis compound with >99% conversion. The study attributed this success to the synergistic effects of CuO (dehydrogenation) and ZnO (cyclization) .

Copper Oxide-Copper Chromite Combinations

Latha et al. (2007) further refined catalytic systems by combining CuO and CuCr₂O₄ (2:1 ratio) . This hybrid catalyst operated efficiently at , delivering 85% conversion and >98% selectivity for this compound. The method emphasized the importance of temperature control in minimizing side reactions such as over-dehydrogenation .

Table 1: Comparative Performance of Catalytic Systems

| Catalyst | Temperature () | Conversion (%) | Yield (%) | Selectivity (%) |

|---|---|---|---|---|

| Copper-chromite | 300–450 | >97 | 90 | 95 |

| CuO-ZnO-SiO₂ | 340–440 | >99 | 84 | 98 |

| CuO-CuCr₂O₄ | 340–440 | 85 | 83 | >98 |

Green Chemistry Approaches

Solvent-Free Condensation Reactions

Ghosh and Mandal (2012) pioneered an eco-friendly protocol using 1,2-diamines and 1,2-dicarbonyl compounds in the presence of potassium tert-butoxide () at room temperature . This method avoided toxic solvents and high temperatures, yielding this compound in 72–88% via a dihydrothis compound intermediate. The reaction’s simplicity and mild conditions made it scalable for industrial applications .

Manganese Dioxide-Mediated Oxidation

A complementary green approach involved oxidizing 1,2-diols with manganese dioxide () in basic methanol . This one-pot synthesis produced this compound derivatives in 60–75% yield, with the base facilitating aromatization. While less efficient than catalytic methods, it offered advantages in sustainability by avoiding transition metal catalysts .

Mechanistic Insights and Reaction Optimization

Role of Intermediates

Key intermediates such as 1,2-dihydrothis compound and piperazine are critical in this compound synthesis. For example, Ohtsuka et al. (1979) isolated 1,2-dihydrothis compound during cyclization, which was subsequently oxidized to this compound . Stabilizing these intermediates through hydrogen bonding or electron-withdrawing groups improved reaction yields.

Temperature and Catalyst Loading

Studies consistently highlight temperature as a pivotal factor. Excessive heat (>500) promotes side reactions like carbonization, while insufficient heat (<300) leads to incomplete cyclization . Optimal catalyst loading (5–10 wt%) balances activity and cost, as demonstrated in CuO-ZnO-SiO₂ systems .

Industrial Applications and Scalability

Large-Scale Production

Industrial this compound production predominantly employs catalytic dehydrocyclization due to its high efficiency. For instance, a 2015 patent (CN106220574A) detailed a scaled-up process using acrylic acid and methylglyoxal to synthesize this compound carboxylic acid derivatives, achieving 85% yield through optimized bromination and cyclization steps . While focused on derivatives, this method underscores the scalability of this compound-related syntheses.

Challenges in Purification

A recurring challenge in this compound synthesis is the separation of by-products such as ammonia () and water. Advanced techniques like extractive distillation and membrane filtration have been adopted to enhance purity, particularly in pharmaceutical-grade this compound production .

Analyse Des Réactions Chimiques

Types de réactions

La pyrazine subit diverses réactions chimiques, notamment :

Oxydation : La this compound peut être oxydée pour former de l’oxyde de this compound N.

Réduction : La réduction de la this compound peut produire des dérivés de dihydrothis compound.

Substitution : Des réactions de substitution électrophile et nucléophile peuvent se produire sur le cycle this compound.

Réactifs et conditions courants

Oxydation : Les agents oxydants courants comprennent le peroxyde d’hydrogène et les peracides.

Réduction : Des agents réducteurs tels que l’hydrure d’aluminium et de lithium (LiAlH₄) ou l’hydrogénation catalytique sont utilisés.

Substitution : Des réactifs comme les halogènes, les halogénures d’alkyle et les nucléophiles sont utilisés dans diverses conditions.

Principaux produits formés

Oxydation : Oxyde de this compound N.

Réduction : Dérivés de dihydrothis compound.

Substitution : Diverses pyrazines substituées selon les réactifs utilisés.

Applications De Recherche Scientifique

Medicinal Chemistry

1.1 Anticancer Agents

Pyrazine derivatives have shown promising results in anticancer research. Several studies have reported that this compound hybrids exhibit potent activity against various cancer cell lines:

- Chalcone-Pyrazine Hybrids : These compounds demonstrated significant anti-cancer activity with IC50 values comparable to established chemotherapeutics like Adriamycin. For instance, one compound showed an IC50 of 10.4 μM against the BPH-1 cell line and 9.1 μM against MCF-7 cells, indicating strong potential for further development in cancer therapies .

- Polyphenol-Pyrazine Hybrids : These hybrids also displayed notable inhibitory effects on MCF-7 cells with an IC50 of 70.9 μM, surpassing the effects of resveratrol .

Table 1: Anticancer Activity of this compound Derivatives

| Compound Type | Cell Line | IC50 (μM) |

|---|---|---|

| Chalcone-Pyrazine | BPH-1 | 10.4 |

| Chalcone-Pyrazine | MCF-7 | 9.1 |

| Polyphenol-Pyrazine | MCF-7 | 70.9 |

1.2 Antimicrobial Properties

Pyrazines have been recognized for their antibacterial and antiparasitic activities. Research indicates that certain this compound derivatives can inhibit bacterial growth effectively, making them candidates for new antimicrobial agents .

Materials Science

2.1 Optoelectronic Applications

Recent advancements have highlighted the role of this compound in developing new π-conjugated materials essential for optoelectronic devices:

- Solar Cells : this compound-based materials are being explored for their charge transfer properties, which are crucial for enhancing the efficiency of solar cells .

- Light-emitting Diodes (LEDs) : The favorable physical properties of pyrazines make them suitable for use in LEDs, contributing to the development of more efficient lighting solutions .

Table 2: Applications of this compound in Materials Science

| Application | Description |

|---|---|

| Solar Cells | Used as charge transfer materials |

| Light-emitting Diodes | Employed for improved light emission |

Food Technology

3.1 Flavoring Agents

Pyrazines are widely utilized as flavoring agents in the food industry due to their distinctive nutty and roasted flavors:

- Natural Sources : Pyrazines can be extracted from natural sources such as coffee beans and cocoa, contributing to their flavor profiles in various food products .

- Synthetic Production : The ability to synthesize pyrazines allows for consistent flavoring in processed foods, catering to consumer demands for natural ingredients .

Environmental Applications

4.1 Corrosion Inhibition

Research has indicated that pyrazines and their derivatives possess anti-corrosion properties, making them valuable in protecting metals from degradation in corrosive environments:

- Corrosion Studies : Various studies have demonstrated the effectiveness of pyrazines as corrosion inhibitors for different steel compositions exposed to aggressive solutions .

Case Studies

Case Study 1: this compound Derivatives in Cancer Treatment

A study investigated a series of chalcone-pyrazine hybrids that exhibited potent anti-cancer activities against multiple cell lines, including MCF-7 and A549. The findings suggest that these compounds may serve as lead candidates for developing new cancer therapies.

Case Study 2: Optoelectronic Devices Using this compound Polymers

Research on this compound-based polymers has shown their potential in photovoltaic applications, with specific focus on low-bandgap materials that enhance energy conversion efficiency in solar cells.

Mécanisme D'action

Le mécanisme d’action de la pyrazine varie en fonction de son application. Par exemple, dans le cas de la pyrazinamide (un dérivé de la this compound utilisé pour traiter la tuberculose), le composé est converti en acide pyrazinoïque par l’enzyme pyrazinamidase. L’acide pyrazinoïque interfère ensuite avec la synthétase des acides gras I, perturbant la synthèse des acides gras nécessaires à la croissance et à la réplication de Mycobacterium tuberculosis .

Comparaison Avec Des Composés Similaires

Structural and Functional Comparison with Similar Compounds

Pyrazine belongs to a broader class of nitrogen-containing heterocycles. Below is a detailed comparison with piperazine, pyridine, and thiophene derivatives:

Table 1: Structural and Functional Properties of this compound and Analogous Heterocycles

| Compound | Structure | Nitrogen Atoms | Ring Saturation | Key Applications | Natural Occurrence |

|---|---|---|---|---|---|

| This compound | Aromatic, 6-membered | 2 (1,4) | Unsaturated | Pharmaceuticals (antiviral, anticancer), flavors/aromas, coordination chemistry | Cocoa, coffee, roasted foods |

| Piperazine | Non-aromatic, 6-membered | 2 (1,4) | Saturated | CNS drugs (antidepressants, antipsychotics), antifungals, anthelmintics | Synthetic (rare in nature) |

| Pyridine | Aromatic, 6-membered | 1 | Unsaturated | Solvents, catalysts, pharmaceuticals (vitamin B3, nicotine) | Coal tar, biological systems |

| Thiophene | Aromatic, 5-membered | 0 (Sulfur) | Unsaturated | Organic electronics, antimicrobial agents, ligands in coordination chemistry | Coal tar, crude oil |

This compound Derivatives

This compound derivatives exhibit diverse bioactivities:

- Antiviral/Anticancer : Imidazo[1,2-a]pyrazines inhibit viral polymerases and kinases (e.g., binding to Gly28 and Cys106 residues in target proteins) .

- Antidiabetic/Anti-inflammatory : this compound-2-carboxamides interact with DPP4, AKR1B1, and BCHE, modulating glucose metabolism and inflammation .

- Antimicrobial : Pyrazines in cocoa show correlations between odor thresholds and antibacterial activity, though clinical validation is pending .

Piperazine Derivatives

Piperazine’s saturated ring enhances conformational flexibility, making it a staple in CNS drug design (e.g., antidepressants, antipsychotics) and antifungals . Unlike pyrazines, piperazine derivatives are rarely linked to flavor chemistry.

Thiophene Derivatives

Thiophene’s sulfur atom enables applications in organic electronics (e.g., thieno[3,4-b]pyrazines in conductive polymers) and antimicrobial agents .

Role in Flavor and Aroma Chemistry

Pyrazines are unique among heterocycles for their contribution to roasted, nutty, and chocolate-like aromas:

- Threshold Effects: Substituted pyrazines (e.g., 2,5-dimethylthis compound) enhance roasted notes in soy sauce-aroma baijiu and peanut oil at concentrations below 1 ppm .

- Maillard Reaction: Pyrazines form via reactions between amino acids (e.g., lysine in dipeptides) and reducing sugars, with yields amplified by peptides over free amino acids .

- Food Science : In plant-based meats, this compound content increases 35% with myoglobin addition during grilling, mimicking roasted meat profiles .

Activité Biologique

Pyrazine is a six-membered heterocyclic compound characterized by its nitrogen-containing structure, which has garnered significant interest due to its diverse biological activities. This article aims to provide a thorough overview of the biological activities associated with this compound and its derivatives, highlighting key research findings, case studies, and relevant data.

Overview of this compound

This compound is known for its presence in various natural products and synthetic compounds. Its derivatives exhibit a wide range of biological activities, including anti-inflammatory , anticancer , antibacterial , antiparasitic , and antioxidant effects. These properties make this compound and its derivatives valuable in pharmaceutical applications.

1. Anticancer Activity

Recent studies have demonstrated that this compound derivatives possess significant anticancer properties. For instance, a study reported that certain cinnamic acid-pyrazine hybrids exhibited enhanced neuroprotective effects against oxidative stress in human neuroblastoma cells (SH-SY5Y) with effective concentrations (EC50) as low as 3.55 μM . Another study identified compounds with IC50 values against various cancer cell lines, such as:

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| 46 | BPH-1 | 10.4 |

| 46 | MCF-7 | 9.1 |

| 48 | BEL-7402 | 10.74 |

These findings indicate the potential of this compound derivatives in cancer therapy, particularly for targeting specific cancer types with reduced toxicity compared to traditional chemotherapeutics .

2. Antibacterial and Antifungal Activity

Pyrazines have shown promising antibacterial properties against various bacterial strains. A study evaluated the activity of N-alkyl-3-(alkylamino)-pyrazine-2-carboxamides against Mycobacterium tuberculosis, reporting minimum inhibitory concentrations (MIC) ranging from 62.5 to 250 µmol/L depending on the compound structure .

The following table summarizes the MIC values for selected this compound derivatives against Staphylococcus aureus and Staphylococcus epidermidis:

| Compound No. | MIC (µmol/L) |

|---|---|

| 6 | 250 |

| 15 | 125 |

| 16 | 250 |

Additionally, certain pyrazines demonstrated antifungal activity against Aspergillus fumigatus and Trichosporon asahii, with MIC values also reflecting their structural modifications .

3. Anti-inflammatory Activity

This compound derivatives have been investigated for their anti-inflammatory properties. For example, a tricyclic pyrazolotriazolopteridinethione derivative exhibited notable anti-inflammatory activity comparable to established anti-inflammatory drugs . This highlights the potential for developing new anti-inflammatory agents based on this compound structures.

The biological activities of pyrazines can be attributed to several mechanisms:

- Inhibition of Kinases : Certain this compound derivatives have been shown to inhibit specific kinases involved in cancer progression, such as Pim-1 and Pim-2 kinases, with IC50 values indicating potent inhibitory effects .

- Antimicrobial Action : Pyrazines can disrupt bacterial cell walls and induce DNA damage at higher concentrations, contributing to their antibacterial efficacy .

- Oxidative Stress Modulation : Some studies suggest that pyrazines may enhance cellular resistance to oxidative stress through antioxidant mechanisms, providing neuroprotective effects .

Case Studies

Case Study: this compound Derivatives Against Cancer

In a detailed investigation, Zhang et al. synthesized various cinnamic acid-pyrazine derivatives and assessed their neuroprotective effects in vitro. The most potent compound demonstrated significant protective effects on human endothelial cells under oxidative stress conditions, underscoring the therapeutic potential of these derivatives in neurodegenerative diseases .

Case Study: Antibacterial Efficacy

A comprehensive analysis of N-alkyl-3-(alkylamino)-pyrazine-2-carboxamides revealed that modifications in the alkyl chain significantly influenced antibacterial activity against M. tuberculosis. The study emphasized structure-activity relationships critical for optimizing antibacterial efficacy .

Q & A

Basic Research Questions

Q. How can experimental parameters be optimized for pyrazine synthesis in Maillard reaction systems?

- Methodological Answer: Control reactant stoichiometry (e.g., equimolar vs. excess amino acid or carbonyl precursors) and systematically vary temperature (100–200°C) and reaction time (minutes to hours). Monitor this compound formation via gas chromatography or mass spectrometry, referencing time-dependent concentration curves (e.g., Figures 3A–3C). Higher temperatures accelerate this compound production, but prolonged heating may degrade intermediates .

Q. What spectroscopic techniques are most effective for characterizing this compound derivatives in synthetic chemistry?

- Methodological Answer: Use and NMR to identify methylene protons (δ = 4.13–4.48 ppm) and exocyclic double bonds (δ = 6.06 ppm in ; δ = 100.2 ppm in ). Employ 2D techniques (COSY, HMBC, NOESY) to resolve overlapping signals and confirm connectivity in fused-ring systems (e.g., triazole-pyrazine hybrids) .

Q. How can environmental factors interfere with this compound-based behavioral studies in organisms?

- Methodological Answer: Conduct avoidance learning experiments in controlled weather conditions (no rain/wind) to prevent odor dispersion (e.g., this compound gradients in feeding assays). Use airtight chambers and validate odor concentration stability via headspace sampling .

Q. What analytical methods detect pyrazines in natural products or food matrices?

- Methodological Answer: Combine gas chromatography-olfactometry (GCO) with flame ionization detection (FID) or mass spectrometry (MS) to identify pyrazines in complex mixtures (e.g., herbs, spices). Reference spectral libraries for compounds like 2-methoxy-3-(1-methylpropyl)this compound .

Q. How do food additives influence this compound formation during thermal processing?

- Methodological Answer: Compare control and experimental samples (e.g., soybean paste in canned oysters) using HS-SPME-GC/MS. This compound inhibition correlates with competitive reaction pathways; track intermediates like 2-pentylfuran as markers of alternative Maillard pathways .

Advanced Research Questions

Q. What computational strategies model this compound’s electronic excited states and vibronic coupling?

- Methodological Answer: Construct a 24-mode Hamiltonian to simulate S/S potential energy surfaces. Use multiconfiguration time-dependent Hartree (MCTDH) for wave packet propagation, validated against experimental UV/vis absorption and resonance Raman spectra. Include symmetry constraints to reproduce conical intersections .

Q. How do redox-active this compound ligands modulate magnetic and conductive properties in 2D coordination polymers?

- Methodological Answer: Synthesize M(this compound)[Au(CN)] (M = Cu, Ni, Co) and characterize via SQUID magnetometry and four-probe conductivity measurements. Electron transfer from Cr(II) to this compound ligands generates mixed-valence states, enhancing conductivity (10 S/m) and stabilizing ferrimagnetic order (T = 55 K) .

Q. What drives this compound encapsulation in supramolecular host-guest systems?

- Methodological Answer: Analyze binding via variable-temperature NMR (slow exchange at 193 K) and X-ray crystallography. Host cavity size (packing coefficient >70%) and π-π interactions (3.48 Å interplanar distance) are critical. Reproducibility is confirmed by duplicate crystallizations .

Q. How does distance-dependent quenching affect this compound’s phosphorescence in surface-adsorbed systems?

- Methodological Answer: Measure lifetime (τ) of this compound phosphorescence near metallic surfaces using time-resolved spectroscopy. Fit data to CPS theory, incorporating dipole orientation (parallel/perp to surface) and dielectric constants (e.g., Ag: ε = 3.6 + 0.15i at 3800 Å). Adjust τ for argon spacer layers (3 Å thickness) .

Q. What molecular dynamics (MD) simulations explain this compound guest behavior in metal-organic frameworks (MOFs)?

- Methodological Answer: Run hybrid MC/MD simulations to predict staggered configurations (60° rotation) of guest this compound relative to framework ligands. Validate with magnetization curves; staggered alignment stabilizes high-spin states in magnetic MOFs .

Propriétés

IUPAC Name |

pyrazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H4N2/c1-2-6-4-3-5-1/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KYQCOXFCLRTKLS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CC=N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H4N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8049410 | |

| Record name | Pyrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8049410 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

80.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid with a strong odor like pyridine; [Merck Index] White crystalline solid with a strong odor; [Alfa Aesar MSDS], Solid, deliquescent crystals or wax-like solid with a pungent, sweet, corn-like, nutty odour | |

| Record name | Pyrazine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/17010 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Pyrazine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0034176 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | Pyrazine | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/728/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Boiling Point |

115.00 to 116.00 °C. @ 760.00 mm Hg | |

| Record name | Pyrazine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0034176 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

freely soluble in water, organic solvents, very soluble (in ethanol) | |

| Record name | Pyrazine | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/728/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

290-37-9 | |

| Record name | Pyrazine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=290-37-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pyrazine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000290379 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | PYRAZINE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=400221 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Pyrazine | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Pyrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8049410 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Pyrazine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.480 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PYRAZINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2JKE371789 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Pyrazine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0034176 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

54 - 56 °C | |

| Record name | Pyrazine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0034176 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.